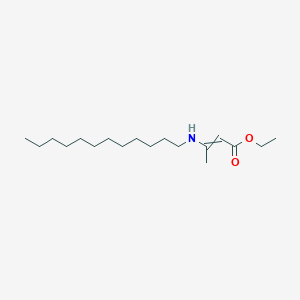![molecular formula C29H22O7 B14241444 Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate CAS No. 479206-96-7](/img/structure/B14241444.png)
Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate is an organic compound with the molecular formula C28H22O5. It is a type of carbonate ester, which is characterized by the presence of two benzyl groups attached to a central carbonyl group through oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate can be synthesized through the reaction of benzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H5CH2OH+COCl2→C6H5CH2OCOOCH2C6H5+2HCl
Industrial Production Methods
In an industrial setting, the production of dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of phosgene gas can be hazardous, so alternative methods using safer reagents such as diphosgene or triphosgene are often employed. The reaction is typically carried out at elevated temperatures and pressures to increase yield and reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of benzyl alcohol and carbonic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols with acid or base catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Benzyl alcohol and carbonic acid.
Transesterification: New esters and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and esters.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism by which dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate exerts its effects is primarily through its ability to undergo hydrolysis and release benzyl alcohol. In biological systems, this hydrolysis can be catalyzed by esterases, leading to the gradual release of benzyl alcohol, which can then exert its pharmacological effects. The compound’s ability to form stable complexes with drugs also makes it useful in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2’-[carbonylbis(oxy)]dibenzoate: Similar structure but with methyl groups instead of benzyl groups.
Diethyl 2,2’-[carbonylbis(oxy)]dibenzoate: Similar structure but with ethyl groups instead of benzyl groups.
Diphenyl carbonate: Contains phenyl groups instead of benzyl groups.
Uniqueness
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate is unique due to its benzyl groups, which provide distinct reactivity and stability compared to its methyl and ethyl counterparts. The presence of benzyl groups also enhances its ability to form stable complexes with drugs, making it particularly useful in pharmaceutical applications.
Eigenschaften
CAS-Nummer |
479206-96-7 |
|---|---|
Molekularformel |
C29H22O7 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
benzyl 2-(2-phenylmethoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C29H22O7/c30-27(33-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)35-29(32)36-26-18-10-8-16-24(26)28(31)34-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
InChI-Schlüssel |
FDGCIZKNFFYCGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)


![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)




